3-(3-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
Description
This compound is a structurally complex molecule featuring a fused azatricyclic core (7.3.1.0^{5,13} trideca-pentaene system) linked to a 1,2,4-triazole moiety via a sulfanylpropyl bridge. The triazole ring is substituted with a 4-methoxyphenyl group at position 4 and a pyridin-3-yl group at position 3.
Properties
IUPAC Name |
2-[3-[[4-(4-methoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N5O3S/c1-37-22-13-11-21(12-14-22)34-26(20-8-4-15-30-18-20)31-32-29(34)38-17-5-16-33-27(35)23-9-2-6-19-7-3-10-24(25(19)23)28(33)36/h2-4,6-15,18H,5,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCFQFMHDIWRGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)C6=CN=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione involves multiple steps, typically starting with the preparation of the triazole ring followed by the introduction of the methoxyphenyl and pyridinyl groups. The final step involves the formation of the benzo[de]isoquinoline-1,3-dione structure. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl and pyridinyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
3-(3-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving tankyrase inhibition and Wnt/β-catenin signaling.
Biology: The compound is utilized in cellular studies to investigate the role of tankyrase enzymes in various biological processes.
Medicine: It has potential therapeutic applications in cancer treatment due to its ability to inhibit the Wnt/β-catenin pathway, which is often dysregulated in cancer cells.
Industry: The compound’s inhibitory properties are explored for potential use in developing new pharmaceuticals and therapeutic agents
Mechanism of Action
The mechanism of action of 3-(3-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione involves the inhibition of tankyrase enzymes (TNKS1 and TNKS2). By inhibiting these enzymes, the compound prevents the ubiquitinylation and degradation of AXIN, a key component of the Wnt/β-catenin signaling pathway. This inhibition leads to the stabilization of AXIN and the suppression of β-catenin signaling, which is crucial in regulating cell proliferation and differentiation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key motifs with several classes of bioactive molecules, including triazole derivatives, spirocyclic diones, and pyrazolines. Below is a detailed comparison:
Table 1: Structural and Functional Comparison with Analogues
Key Observations
Structural Similarities :
- The target compound shares the 1,2,4-triazole moiety with compounds 9, 13–15 and the 4-methoxyphenyl substituent with pyrazoline derivatives (1h) . These groups are associated with enhanced solubility and receptor-binding specificity.
- The sulfanylpropyl bridge is analogous to alkylsulfanyl linkages in triazole derivatives (e.g., compound 9) , which improve metabolic stability compared to oxygen-based bridges.
Synthetic Strategies :
- The synthesis likely parallels methods for triazole-thiol alkylation (as in ), where a triazole-thiol intermediate reacts with an alkyl halide to form the sulfanylpropyl bridge . This contrasts with pyrazoline derivatives, which require chalcone cyclization .
Pharmacological Implications: The azatricyclic core is unique but resembles diazaspiro[4.5]decane-2,4-diones (e.g., compound 13), which exhibit serotonin receptor affinity . The 2,4-dione groups may mimic catechol moieties in CNS-targeting drugs.
Chemoinformatic Analysis :
- Using Tanimoto similarity coefficients (), the compound shows moderate similarity (~0.4–0.6) to pyrazolines and triazole derivatives due to shared aromatic and heterocyclic motifs . However, the azatricyclic core reduces similarity to simpler spirocyclic systems.
Critical Analysis of Limitations
- Lack of Direct Pharmacological Data : While structural parallels suggest CNS or antimicrobial activity, the absence of target-specific assays (e.g., enzyme inhibition or receptor-binding studies) limits conclusive claims.
- Synthetic Complexity : The azatricyclic system likely requires multi-step synthesis with low yields, unlike simpler pyrazolines or triazoles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
